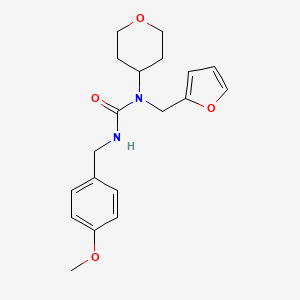
1-(furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C19H24N2O4 and its molecular weight is 344.411. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)urea, with CAS number 1448050-26-7, is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on current research findings.
- Molecular Formula : C18H25N3O4
- Molecular Weight : 344.4 g/mol
- Structure : The compound features a urea moiety linked to a furan ring and a methoxybenzyl group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of furan derivatives with benzyl and tetrahydropyran moieties. Various synthetic pathways have been explored to optimize yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions.
Anticancer Activity
Recent studies have indicated that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values comparable to established anticancer agents:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | Not yet reported |
| Sorafenib | A549 | 2.12 ± 0.18 |
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 | 3.90 ± 0.33 |
The structural features such as the urea linkage and the presence of aromatic rings are believed to enhance binding affinity to targets involved in cancer proliferation pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research on related furan derivatives has shown promising results against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-(furan-2-ylmethyl)-1H-tetrazol-5-amines | Clinical cocci | 2 - 16 |
| Ciprofloxacin | Standard strains | Reference |
These findings suggest that the furan moiety contributes significantly to antimicrobial activity.
Case Studies
- Anticancer Evaluation : A study synthesized a series of urea derivatives and tested them against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The results indicated that modifications in the aromatic substituents could enhance cytotoxicity.
- Antimicrobial Assessment : Another investigation focused on the antimicrobial efficacy of similar compounds, revealing that certain substitutions led to increased potency against resistant bacterial strains.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)methyl]-1-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-23-17-6-4-15(5-7-17)13-20-19(22)21(14-18-3-2-10-25-18)16-8-11-24-12-9-16/h2-7,10,16H,8-9,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDZEZUFGHJYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=CO2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














